5-Hydroxy-1H-indol-6-yl hexanoate
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Overview
Description
5-Hydroxy-1H-indol-6-yl hexanoate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Hydroxy-1H-indol-6-yl hexanoate typically involves the reaction of indole derivatives with hexanoic acid or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Hydroxy-1H-indol-6-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl hexanoate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
5-Hydroxy-1H-indol-6-yl hexanoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) hexanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-9-11-10(6-7-15-11)8-12(13)16/h6-9,15-16H,2-5H2,1H3 |
InChI Key |
RDLUQKFFVVETPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
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